2-hydroxy-2-(2-hydroxyphenyl)acetonitrile
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Overview
Description
2-hydroxy-2-(2-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol . This compound is known for its unique structure, which includes both hydroxyl and nitrile functional groups attached to a phenyl ring. It is used in various fields of research and industry due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-hydroxy-2-(2-hydroxyphenyl)acetonitrile can be synthesized through several methods. One common method involves the reaction of salicylaldehyde with hydroxylamine hydrochloride in the presence of sodium carbonate. The resulting product is purified by recrystallization. This method is widely used due to its simplicity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the product is typically purified using advanced techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2-(2-hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 2-hydroxy-2-(2-hydroxyphenyl)acetone.
Reduction: Formation of 2-hydroxy-2-(2-hydroxyphenyl)ethylamine.
Substitution: Formation of various ethers and esters depending on the substituents used.
Scientific Research Applications
2-hydroxy-2-(2-hydroxyphenyl)acetonitrile has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare various derivatives.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-(2-hydroxyphenyl)acetonitrile involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Comparison with Similar Compounds
2-hydroxy-2-(2-hydroxyphenyl)acetonitrile can be compared with other similar compounds such as:
2-hydroxy-2-(3-hydroxyphenyl)acetonitrile: Similar structure but with the hydroxyl group in a different position on the phenyl ring.
2-hydroxy-2-(4-hydroxyphenyl)acetonitrile: Another positional isomer with different chemical properties and reactivity.
Salicylaldoxime: A related compound with an oxime functional group instead of a nitrile group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
13312-85-1 |
---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-hydroxy-2-(2-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H7NO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,10-11H |
InChI Key |
RAMGDKVTYDITQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)O)O |
Purity |
95 |
Origin of Product |
United States |
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